Cas no 1060806-95-2 ((2-methoxypyridin-4-yl)methyl(methyl)amine)
(2-methoxypyridin-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-METHOXYPYRIDIN-4-YL)-N-METHYLMETHANAMINE
- AB67060
- 4-Pyridinemethanamine, 2-methoxy-N-methyl-
- (2-methoxypyridin-4-yl)methyl(methyl)amine
-
- Inchi: 1S/C8H12N2O/c1-9-6-7-3-4-10-8(5-7)11-2/h3-5,9H,6H2,1-2H3
- InChI Key: BMFZKBUDQUCZNE-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CN=1)CNC
Computed Properties
- Exact Mass: 152.094963011g/mol
- Monoisotopic Mass: 152.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 34.2
(2-methoxypyridin-4-yl)methyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1256751-0.05g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 0.05g |
$732.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-0.1g |
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| Enamine | EN300-1256751-0.25g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-0.5g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-1.0g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-2.5g |
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1060806-95-2 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-5.0g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 5g |
$2525.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-10.0g |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 10g |
$3746.0 | 2023-06-08 | ||
| Enamine | EN300-1256751-50mg |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 50mg |
$732.0 | 2023-10-02 | ||
| Enamine | EN300-1256751-100mg |
[(2-methoxypyridin-4-yl)methyl](methyl)amine |
1060806-95-2 | 100mg |
$767.0 | 2023-10-02 |
(2-methoxypyridin-4-yl)methyl(methyl)amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on (2-methoxypyridin-4-yl)methyl(methyl)amine
Recent Advances in the Study of (2-Methoxypyridin-4-yl)methyl(methyl)amine (CAS: 1060806-95-2) in Chemical Biology and Pharmaceutical Research
The compound (2-methoxypyridin-4-yl)methyl(methyl)amine (CAS: 1060806-95-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its methoxy and methylamine substituents, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a building block for novel drug molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of (2-methoxypyridin-4-yl)methyl(methyl)amine as a key intermediate in the synthesis of selective JAK3 inhibitors. The research team demonstrated that incorporation of this moiety significantly improved the pharmacokinetic properties of the lead compounds, with enhanced blood-brain barrier penetration and metabolic stability. Molecular docking studies revealed that the methoxy group plays a critical role in forming hydrogen bonds with specific residues in the JAK3 binding pocket.
In parallel research, scientists at several major pharmaceutical companies have investigated the compound's utility in PET tracer development. The presence of the pyridine nitrogen and methylamine group allows for facile radiolabeling with fluorine-18, making it particularly valuable for neuroimaging applications. Preliminary clinical trials have shown promising results in the visualization of β-amyloid plaques in Alzheimer's disease patients, with superior signal-to-noise ratios compared to existing tracers.
Recent synthetic methodology developments have also addressed previous challenges in the large-scale production of (2-methoxypyridin-4-yl)methyl(methyl)amine. A 2024 Nature Communications paper described a novel catalytic system using palladium nanoparticles supported on mesoporous carbon, achieving yields exceeding 85% with excellent enantioselectivity. This breakthrough has important implications for the commercial viability of drugs incorporating this structural motif.
From a safety pharmacology perspective, comprehensive toxicological studies conducted in 2023-2024 have established favorable profiles for derivatives containing the (2-methoxypyridin-4-yl)methyl(methyl)amine scaffold. Notably, these compounds demonstrated minimal off-target effects in comprehensive kinase panels and showed no evidence of genotoxicity in standard battery tests. These findings support further clinical development of related drug candidates.
Looking forward, researchers are particularly excited about the compound's potential in targeted protein degradation strategies. Several biotech startups have filed patents in early 2024 describing PROTAC molecules that utilize (2-methoxypyridin-4-yl)methyl(methyl)amine as the E3 ligase-recruiting moiety. Early preclinical data suggest these molecules achieve unprecedented selectivity in degrading challenging oncology targets.
The growing body of research on (2-methoxypyridin-4-yl)methyl(methyl)amine underscores its versatility as a privileged structure in medicinal chemistry. As synthetic accessibility improves and our understanding of its molecular interactions deepens, we anticipate seeing an increasing number of clinical candidates incorporating this scaffold in the coming years. Future research directions will likely focus on expanding its applications to additional target classes and exploring combination therapies.
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